N-(3-chlorophenyl)piperazine-1-carboxamide chemical properties
N-(3-chlorophenyl)piperazine-1-carboxamide chemical properties
An In-depth Technical Guide to the Chemical Properties of N-(3-chlorophenyl)piperazine-1-carboxamide
Authored by a Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the chemical properties of N-(3-chlorophenyl)piperazine-1-carboxamide, a substituted piperazine derivative. Drawing upon extensive data from its core chemical precursor, 1-(3-chlorophenyl)piperazine (m-CPP), this document delineates the synthesis, analytical characterization, and predicted pharmacological profile of the title compound. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a foundational understanding of this compound's potential applications and the methodologies for its investigation.
Introduction and Molecular Overview
N-(3-chlorophenyl)piperazine-1-carboxamide belongs to the broad class of phenylpiperazine compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The core structure consists of a piperazine ring, a 3-chlorophenyl group attached to one nitrogen, and a carboxamide group on the other nitrogen. The introduction of the carboxamide moiety is a common strategy in drug design to modulate physicochemical properties such as solubility, membrane permeability, and metabolic stability, as well as to alter the compound's interaction with biological targets.
The parent compound, 1-(3-chlorophenyl)piperazine (m-CPP), is a well-characterized psychoactive substance and a known metabolite of several antidepressant drugs, including trazodone and nefazodone.[1][2][3] m-CPP is a potent serotonergic agent, acting primarily as an agonist at various serotonin (5-HT) receptors.[1][2][4] Understanding the properties of m-CPP is therefore crucial for predicting the behavior of N-(3-chlorophenyl)piperazine-1-carboxamide.
Chemical Structure and Identifiers
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Chemical Name: N-(3-chlorophenyl)piperazine-1-carboxamide
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Molecular Formula: C₁₁H₁₄ClN₃O
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Molecular Weight: 240.70 g/mol (for the free base)
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CAS Number: 1170255-29-4 (for the hydrochloride salt)[5]
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Canonical SMILES: C1CN(CCN1C(=O)N)C2=CC(=CC=C2)Cl
Physicochemical Properties
The physicochemical properties of N-(3-chlorophenyl)piperazine-1-carboxamide are critical for its handling, formulation, and biological activity. While specific experimental data for this exact compound is not widely published, we can infer its likely properties based on its structure and data from its precursor, m-CPP.
| Property | Predicted Value/Information for N-(3-chlorophenyl)piperazine-1-carboxamide | Reference Data for 1-(3-chlorophenyl)piperazine (m-CPP) |
| Appearance | Likely a solid at room temperature. | Clear colorless to light yellow oily liquid.[6] |
| Melting Point | Expected to be higher than m-CPP due to the hydrogen bonding capability of the carboxamide group. | 210-214 °C (hydrochloride salt).[6][7] |
| Boiling Point | Predicted to be significantly higher than m-CPP. | 336.4 °C at 760 mmHg.[6] |
| Solubility | Expected to have moderate solubility in polar organic solvents like methanol and ethanol, and slight solubility in chloroform.[6] The carboxamide group may increase aqueous solubility compared to more lipophilic analogues. | Sparingly soluble in methanol, slightly soluble in chloroform.[6] |
| LogP | The LogP is predicted to be lower than that of m-CPP due to the more polar carboxamide group. | 2.14.[6] |
| pKa | The basicity of the piperazine nitrogen will be influenced by the electron-withdrawing effect of the carboxamide group. | 8.85 ± 0.10.[6] |
Synthesis and Manufacturing
The synthesis of N-(3-chlorophenyl)piperazine-1-carboxamide can be approached through several established synthetic routes for N-arylpiperazines and their derivatives. A logical and efficient pathway would involve the formation of the core 1-(3-chlorophenyl)piperazine followed by the introduction of the carboxamide group.
Synthesis of 1-(3-chlorophenyl)piperazine (m-CPP) Intermediate
A common and well-documented method for the synthesis of N-arylpiperazines is the reaction of a substituted aniline with bis(2-chloroethyl)amine or a similar cyclizing agent.[8]
Reaction Scheme:
Figure 1: Synthesis of 1-(3-chlorophenyl)piperazine.
Experimental Protocol:
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To a solution of 3-chloroaniline in a high-boiling solvent such as xylene, add an equimolar amount of bis(2-chloroethyl)amine hydrochloride.[8]
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Heat the mixture to reflux for an extended period (e.g., 24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture and extract the product with an appropriate organic solvent like dichloromethane.
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Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
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Remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
Carboxamide Formation
The final step involves the addition of the carboxamide group to the secondary amine of the piperazine ring. This can be achieved through several methods, with the reaction with an isocyanate being a common approach.
Reaction Scheme:
Figure 2: Carboxamide formation.
Experimental Protocol:
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Dissolve 1-(3-chlorophenyl)piperazine in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane.
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Cool the solution in an ice bath.
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Slowly add a source of the carbamoyl group, such as trimethylsilyl isocyanate, to the stirred solution.
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Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
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Quench the reaction with a mild acid or water.
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Extract the product with an organic solvent.
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Wash, dry, and concentrate the organic phase.
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Purify the crude product by recrystallization or column chromatography to obtain N-(3-chlorophenyl)piperazine-1-carboxamide.
Analytical Characterization
A robust analytical workflow is essential for the confirmation of the structure and purity of N-(3-chlorophenyl)piperazine-1-carboxamide. A combination of chromatographic and spectroscopic techniques should be employed.
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compound and for its quantification. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) would likely provide good separation. Detection can be achieved using a UV detector, monitoring at a wavelength around 254 nm. A method for the analysis of piperazine in active pharmaceutical ingredients involves derivatization followed by HPLC-UV detection.[9]
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds. Derivatization of the carboxamide may be necessary to improve its chromatographic properties. GC-MS is a standard method for the detection and characterization of piperazine derivatives in various matrices.[10][11]
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-chlorophenyl group, the methylene protons of the piperazine ring, and the proton of the carboxamide NH₂ group.
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¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the carboxamide group.
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Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the carboxamide (around 3300-3500 cm⁻¹), the C=O stretching of the amide (around 1650-1680 cm⁻¹), and C-Cl stretching in the aromatic region.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
Predicted Pharmacological Profile and Biological Activity
The pharmacological activity of N-(3-chlorophenyl)piperazine-1-carboxamide is anticipated to be influenced by the well-established serotonergic properties of its m-CPP core.
Mechanism of Action
m-CPP is known to interact with multiple serotonin receptors, acting as an agonist at 5-HT₂C and 5-HT₁B receptors, and also showing affinity for 5-HT₂A and 5-HT₁A receptors.[2][7] It can also interact with the serotonin transporter.[4] The addition of the carboxamide group is likely to modulate these interactions. The carboxamide moiety can participate in hydrogen bonding, potentially altering the binding affinity and selectivity for different receptor subtypes.
Figure 3: Predicted pharmacological interactions.
Potential Therapeutic Applications
Given the role of the serotonin system in mood, anxiety, and appetite, N-(3-chlorophenyl)piperazine-1-carboxamide could be investigated for its potential as:
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Anxiolytic or Antidepressant: By modulating serotonin receptor activity, the compound could have therapeutic effects in mood and anxiety disorders.
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Appetite Suppressant: 5-HT₂C receptor agonists are known to reduce food intake, suggesting a potential role in the treatment of obesity.[2][12]
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Research Tool: This compound could serve as a valuable pharmacological tool for probing the structure-activity relationships of serotonergic ligands.
Metabolism and Toxicological Considerations
The metabolic fate of N-(3-chlorophenyl)piperazine-1-carboxamide is likely to involve pathways similar to those of m-CPP and other piperazine derivatives.
Predicted Metabolic Pathways
The metabolism of m-CPP in rats is known to involve hydroxylation of the aromatic ring and degradation of the piperazine moiety.[11] For N-(3-chlorophenyl)piperazine-1-carboxamide, potential metabolic transformations include:
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Aromatic Hydroxylation: Introduction of a hydroxyl group on the 3-chlorophenyl ring.
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N-dealkylation: Cleavage of the piperazine ring.
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Hydrolysis of the Carboxamide: Conversion of the carboxamide group to a carboxylic acid.
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Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.
Toxicological Profile
The toxicological profile of N-(3-chlorophenyl)piperazine-1-carboxamide has not been established. However, m-CPP is known to induce anxiety-provoking and dysphoric effects in humans.[3] It is also used to induce headaches in research settings to test anti-migraine medications.[3] Any research involving N-(3-chlorophenyl)piperazine-1-carboxamide should be conducted with appropriate safety precautions, and its toxicological properties should be thoroughly investigated.
Conclusion
N-(3-chlorophenyl)piperazine-1-carboxamide is a derivative of the well-studied serotonergic agent m-CPP. This guide has provided a comprehensive overview of its likely chemical properties, synthesis, analytical characterization, and pharmacological profile based on established chemical principles and data from its core structure. The addition of the carboxamide group is expected to significantly influence its physicochemical and biological properties, making it a compound of interest for further investigation in medicinal chemistry and pharmacology. Researchers are encouraged to use the methodologies outlined in this document as a starting point for their own studies into this and related compounds.
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